(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine
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Overview
Description
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a methanamine group at the 3-position and a methoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and allows for the preparation of imidazo[1,2-a]pyridine derivatives with various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine can undergo several types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanamine group can yield imines or amides, while substitution of the methoxy group can yield various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the imidazo[1,2-a]pyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atom in the ring.
Imidazo[1,2-a]pyrimidines: These compounds have an additional nitrogen atom in the ring, which can alter their chemical and biological properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to the presence of both a methanamine and a methoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(7-methoxyimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-13-8-2-3-12-7(5-10)6-11-9(12)4-8/h2-4,6H,5,10H2,1H3 |
InChI Key |
PRSXGIUHPWDGHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)CN |
Origin of Product |
United States |
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